5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol
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Overview
Description
5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[84003,8]tetradecane-2,9-diol is a complex organic compound characterized by its unique tricyclic structure and multiple methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol involves multiple steps, typically starting with the formation of the tricyclic core structure. This can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4’,5,7,8-Tetramethoxyflavone: A flavonoid with similar methoxy groups but different core structure.
Tetramethoxymethane: A simpler compound with four methoxy groups attached to a central carbon atom.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: A benzene derivative with methoxy and propenyl groups.
Uniqueness
5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[84003,8]tetradecane-2,9-diol is unique due to its tricyclic structure and the specific arrangement of methoxy and methyl groups
Properties
Molecular Formula |
C18H32O10 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol |
InChI |
InChI=1S/C18H32O10/c1-15(21-5)16(2,22-6)26-12-10(20)14-13(9(19)11(12)25-15)27-17(3,23-7)18(4,24-8)28-14/h9-14,19-20H,1-8H3 |
InChI Key |
FXLIBKBYQRHULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC2C(C3C(C(C2O1)O)OC(C(O3)(C)OC)(C)OC)O)(C)OC)OC |
Origin of Product |
United States |
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